Merbarone

概要

説明

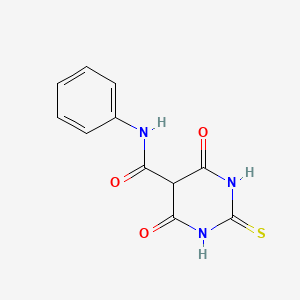

Merbarone is a thiobarbituric derivative known for its potent inhibitory effects on topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound has garnered significant attention due to its potential as an anticancer agent, particularly in inhibiting the catalytic activity of topoisomerase II without causing DNA cleavage .

準備方法

Merbarone can be synthesized through a straightforward reaction involving 2-thiobarbituric acid and phenyl isocyanate. The reaction is typically carried out in pyridine at temperatures ranging from 75 to 85°C for about 4 hours, yielding this compound in approximately 64% yield . Industrial production methods follow similar synthetic routes, ensuring high purity and consistency in the final product.

化学反応の分析

Merbarone primarily undergoes reactions that involve its functional groups. Key reactions include:

Substitution Reactions: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The thiobarbituric core can undergo oxidation and reduction under specific conditions, although these reactions are less common in practical applications.

Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the thiobarbituric ring.

Common reagents used in these reactions include strong acids or bases for hydrolysis and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the phenyl or thiobarbituric moieties.

科学的研究の応用

Cytotoxicity and Genotoxicity

Merbarone has been shown to exhibit both cytotoxic and genotoxic properties in various cancer cell lines. In studies involving human leukemic CEM cells, this compound treatment resulted in significant apoptosis characterized by internucleosomal DNA cleavage and activation of caspase-3 . Additionally, recent research demonstrated that this compound induces chromosome and DNA damage, challenging earlier beliefs about its non-genotoxic nature .

Case Studies

- Study on Leukemic Cells : this compound induced apoptosis in CEM cells through a caspase-dependent mechanism, highlighting its potential as a therapeutic agent in leukemia treatment .

- Retinal Pigment Epithelial Cells : RNA-Seq analysis revealed that this compound treatment led to differential gene expression changes over time, indicating its role in regulating transcriptional responses to DNA damage .

Analogues and Derivatives

Research has focused on developing analogues of this compound that retain its antiproliferative properties while potentially enhancing efficacy or reducing toxicity. For instance, pyrimido-pyrimidine derivatives have been synthesized, showing promising antiproliferative activity against various cancer cell lines such as HeLa and MCF-7 .

Structure-Activity Relationship Studies

Studies have explored the structure-activity relationship of this compound analogues to optimize their pharmacological profiles. Modifications at specific positions on the molecular scaffold have been linked to improved potency against topoisomerase II .

Molecular Docking and Computational Studies

Recent advancements in computational chemistry have enabled pharmacophore modeling and molecular docking studies to predict the binding affinities of this compound and its analogues to topoisomerase II. These studies aid in understanding how structural modifications can enhance the compound's efficacy while minimizing side effects .

Gene Expression Dynamics

The following table summarizes the differential gene expression observed in retinal pigment epithelial cells treated with this compound at various time points:

| Treatment Duration | Number of Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes |

|---|---|---|---|

| 2 hours | 54 | 3 | 51 |

| 4 hours | 241 | 50 | 191 |

| 8 hours | 702 | 316 | 386 |

Cytotoxicity Data

The following table presents cytotoxicity data for selected this compound analogues against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MT-4 | 0.7 |

| Pyrimido-Pyrimidine Derivative 1 | HeLa | 0.5 |

| Pyrimido-Pyrimidine Derivative 2 | MCF-7 | 0.6 |

作用機序

メルバロンは、トポイソメラーゼIIの触媒活性を阻害することで作用します。それは酵素のDNAを切断する能力を阻害し、それによって複製と転写に必要な超らせん状DNAの緩和を防ぎます。 この阻害はDNA損傷の蓄積につながり、最終的に癌細胞のアポトーシスを誘導します . 他のトポイソメラーゼII阻害剤とは異なり、メルバロンはDNAにインターカレーションしたり、マイナーグルーブに結合したりせず、その作用機序は独自です .

類似化合物との比較

メルバロンは、エトポシド、ドキソルビシン、ミトキサントロンなどの他のトポイソメラーゼII阻害剤と比較されることがよくあります。これらの化合物は、トポイソメラーゼIIも標的としていますが、DNA-トポイソメラーゼII切断複合体を安定化させることで「毒」として作用し、DNA損傷が増加します。 一方、メルバロンは触媒阻害剤として作用し、DNA切断を引き起こすことなく酵素の活性を阻害します . この違いにより、メルバロンは、トポイソメラーゼII阻害のさまざまなメカニズムを研究し、新しい治療薬を開発するための貴重なツールとなっています。

類似化合物には以下が含まれます。

- エトポシド

- ドキソルビシン

- ミトキサントロン

- アクラルビシン

これらの化合物はそれぞれ独自の特性と作用機序を持っていますが、DNA切断を引き起こすことなくトポイソメラーゼIIを阻害するメルバロンの能力は、それを際立たせています .

生物活性

Merbarone is a thio-barbituric acid derivative recognized primarily as a catalytic inhibitor of DNA topoisomerase II (topo II). Its biological activity has garnered considerable interest due to its potential as an anticancer agent. This article delves into the mechanisms by which this compound exerts its effects, including its genotoxicity, cytotoxicity, and influence on apoptosis, supported by various research findings and case studies.

This compound functions by inhibiting the catalytic activity of topo II, a critical enzyme that manages DNA topology during replication and transcription. Unlike traditional topo II poisons such as etoposide, which stabilize the DNA-topo II cleavable complex leading to double-strand breaks, this compound's mechanism involves blocking DNA cleavage without stabilizing these complexes . This distinction is crucial in understanding its unique biological effects.

Genotoxic and Cytotoxic Effects

Research indicates that this compound possesses both genotoxic and cytotoxic properties. A study demonstrated that it induces DNA damage in cultured CHO cells, leading to endoreduplication—a process where cells replicate their DNA without undergoing mitosis . The compound's ability to induce chromosome damage has been confirmed in various experimental setups, suggesting that it can disrupt normal cell cycle progression.

Table 1: Summary of Biological Effects of this compound

Apoptotic Pathways

This compound has been shown to trigger apoptosis through the activation of specific signaling pathways. In human leukemic CEM cells, treatment with this compound resulted in internucleosomal DNA cleavage and nuclear condensation, hallmarks of apoptosis. The activation of c-Jun NH2-terminal kinase (JNK) and subsequent induction of c-jun gene expression were noted as critical steps in this apoptotic pathway .

Case Studies

- Human Leukemic Cells : In a controlled study involving CEM cells treated with this compound, significant activation of caspase-3 was observed, indicating that this compound induces apoptosis via a caspase-dependent mechanism. The use of caspase inhibitors further confirmed this pathway, as they effectively blocked the apoptotic effects induced by this compound .

- CHO Cell Line Experiments : Another study explored the effects of this compound on CHO cells, revealing that it not only inhibited topo II activity but also led to increased frequencies of micronuclei—an indicator of genomic instability—when combined with aphidicolin, a DNA synthesis inhibitor. This suggests that ongoing DNA synthesis is necessary for the full manifestation of this compound's genotoxic effects .

Pharmacological Implications

Despite its promising biological activity, clinical applications of this compound have been limited due to issues such as nephrotoxicity and poor bioavailability at physiological pH levels . Recent efforts have focused on synthesizing analogues with improved pharmacokinetic properties while retaining the desired biological activities.

Table 2: Pharmacokinetic Properties and Challenges

特性

IUPAC Name |

4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARCFMKMOFFIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031567 | |

| Record name | Merbarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 0.1 (mg/mL), C2H5OH < 0.1 (mg/mL), 0.1N HCI <0.1 (mg/mL), DMSO 80 (mg/mL), 0.1N NaOH 5 (mg/mL), CHCl3 < 0.1 (mg/mL), CH3CN < 0.1 (mg/mL), pH 9 buffer < 0.1 (mg/mL), (CH3)2 < 0.1 (mg/mL), TFA < 0.1 (mg/mL), THF 6 (mg/mL) | |

| Record name | MERBARONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/336628%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

97534-21-9 | |

| Record name | Merbarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Merbarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097534219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merbarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERBARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB9IF596V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。